N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the nitro group results in an amine .
Scientific Research Applications
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the trifluoroacetamide moiety.
N-(5-Chloro-2-hydroxyphenyl)methylamine: Similar structure but lacks the carbonyl and trifluoroacetamide groups.
Uniqueness
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Properties
CAS No. |
160776-86-3 |
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Molecular Formula |
C16H12ClF3N2O3 |
Molecular Weight |
372.72 g/mol |
IUPAC Name |
N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25) |
InChI Key |
ZQHKBEQQBFPOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
Synonyms |
N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide |
Origin of Product |
United States |
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